molecular formula C6H9ClF3NO2 B2883566 2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid;hydrochloride CAS No. 2402830-54-8

2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid;hydrochloride

Cat. No.: B2883566
CAS No.: 2402830-54-8
M. Wt: 219.59
InChI Key: DMOYLOXPLDQNFJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid;hydrochloride typically involves the cyclopropanation of a suitable precursor followed by the introduction of the trifluoromethyl group. One common method involves the reaction of a cyclopropylamine derivative with trifluoromethyl iodide under basic conditions to form the trifluoromethylcyclopropylamine intermediate. This intermediate is then reacted with glycine or its derivatives to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted amino acids .

Scientific Research Applications

2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific enzyme and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-[1-(trifluoromethyl)cyclopropyl]ethanol;hydrochloride: Similar structure but with an ethanol moiety instead of acetic acid.

    2-Amino-2-[1-(trifluoromethyl)cyclopropyl]propanoic acid;hydrochloride: Similar structure but with a propanoic acid moiety.

Uniqueness

2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid;hydrochloride is unique due to its specific combination of a trifluoromethyl group and a cyclopropyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)5(1-2-5)3(10)4(11)12;/h3H,1-2,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOYLOXPLDQNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(C(=O)O)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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